
Carbamic acid--triethylsilanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid–triethylsilanol (1/1) is a compound formed by the combination of carbamic acid and triethylsilanol. Triethylsilanol, on the other hand, is a silanol with the formula (C2H5)3SiOH . The combination of these two compounds results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbamic acid–triethylsilanol (1/1) involves the reaction of carbamic acid with triethylsilanol. Carbamic acid can be synthesized by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate . Triethylsilanol is typically synthesized by the hydrolysis of triethylchlorosilane (C2H5)3SiCl in the presence of water .
Industrial Production Methods
Industrial production of carbamic acid–triethylsilanol (1/1) would likely involve large-scale synthesis of both carbamic acid and triethylsilanol, followed by their combination under controlled conditions
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.
Applications De Recherche Scientifique
Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:
Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.
Industry: It may be used in industrial processes for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid–triethylsilanol (1/1) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Uniqueness
The uniqueness of carbamic acid–triethylsilanol (1/1) lies in its combination of carbamic acid and triethylsilanol, which imparts distinct chemical and physical properties. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in diverse scientific and industrial applications.
Propriétés
Numéro CAS |
58078-36-7 |
|---|---|
Formule moléculaire |
C7H19NO3Si |
Poids moléculaire |
193.32 g/mol |
Nom IUPAC |
carbamic acid;triethyl(hydroxy)silane |
InChI |
InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4) |
Clé InChI |
OIQDMUZQYAXLCB-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



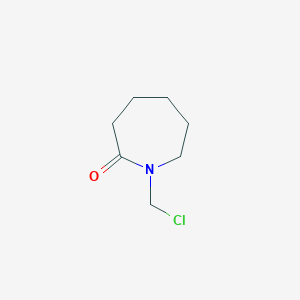

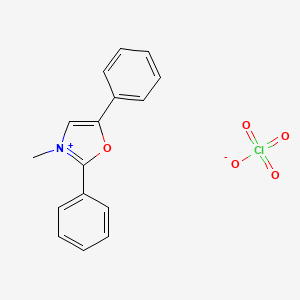
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
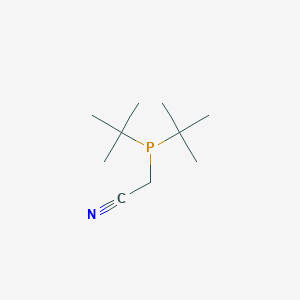
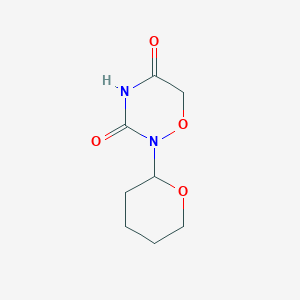
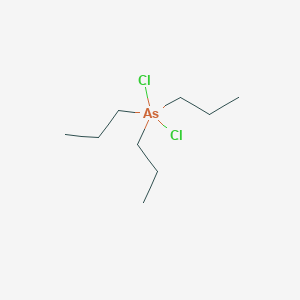


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)

